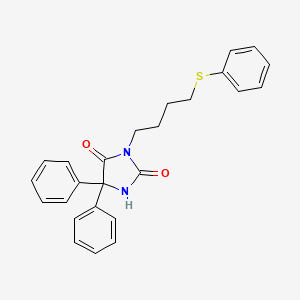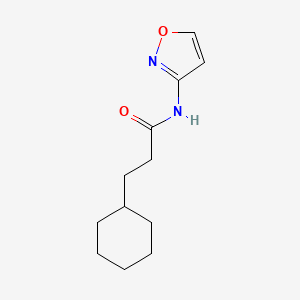
5,5-Diphenyl-3-(4-phenylsulfanylbutyl)imidazolidine-2,4-dione
Descripción general
Descripción
5,5-Diphenyl-3-(4-phenylsulfanylbutyl)imidazolidine-2,4-dione is a compound belonging to the class of imidazolidine-2,4-diones, which are known for their diverse biological activities. This compound features a unique structure with two phenyl groups and a phenylsulfanylbutyl side chain, making it an interesting subject for various scientific studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-diphenyl-3-(4-phenylsulfanylbutyl)imidazolidine-2,4-dione can be achieved through several methods. One common approach involves the reaction of 5,5-diphenylimidazolidine-2,4-dione with appropriate alkylating agents under controlled conditions. For instance, the copper-catalyzed click reaction has been employed to synthesize hybrid compounds based on 5,5-diphenylimidazolidine-2,4-dione . This reaction typically involves the use of water-soluble ligands and copper salts to enhance the reaction efficiency and reduce the quantity of toxic copper salts required.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5,5-Diphenyl-3-(4-phenylsulfanylbutyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylsulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce azide groups or other functional groups into the molecule.
Aplicaciones Científicas De Investigación
5,5-Diphenyl-3-(4-phenylsulfanylbutyl)imidazolidine-2,4-dione has a wide range of scientific research applications:
Medicine: Derivatives of this compound have shown potential as anticonvulsant agents.
Industry: It is used in the development of new materials with specific properties, such as increased stability or enhanced reactivity.
Mecanismo De Acción
The mechanism of action of 5,5-diphenyl-3-(4-phenylsulfanylbutyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, its anticonvulsant activity is believed to be mediated through its interaction with kappa and delta opioid receptors, which play a crucial role in modulating seizure activity . The compound’s antibacterial activity may involve disruption of bacterial cell membranes or inhibition of essential bacterial enzymes .
Comparación Con Compuestos Similares
Similar Compounds
5,5-Diphenylimidazolidine-2,4-dione: A closely related compound with similar biological activities.
5,5-Dimethylimidazolidine-2,4-dione: Another derivative with distinct chemical properties and applications.
Thiazolidine-2,4-dione: A compound with a similar core structure but different substituents, leading to unique biological activities.
Uniqueness
5,5-Diphenyl-3-(4-phenylsulfanylbutyl)imidazolidine-2,4-dione stands out due to its unique phenylsulfanylbutyl side chain, which imparts specific chemical and biological properties. This structural feature allows for diverse chemical modifications and enhances the compound’s potential for various scientific applications.
Propiedades
IUPAC Name |
5,5-diphenyl-3-(4-phenylsulfanylbutyl)imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O2S/c28-23-25(20-12-4-1-5-13-20,21-14-6-2-7-15-21)26-24(29)27(23)18-10-11-19-30-22-16-8-3-9-17-22/h1-9,12-17H,10-11,18-19H2,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSNMDPJFONXBJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)CCCCSC3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(2-chloro-4-fluorobenzyl)sulfanyl]acetyl}-N-(1-phenylethyl)hydrazinecarbothioamide](/img/structure/B4700041.png)
![6-chloro-N-[4-(difluoromethoxy)-2-methylphenyl]nicotinamide](/img/structure/B4700052.png)
![N-[(5Z)-5-{2-[(2-fluorobenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide](/img/structure/B4700068.png)
![N-(3-methoxy-5-nitrophenyl)-2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B4700080.png)
![(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-1-(2,4,6-trimethylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B4700081.png)
![4-(1-piperidinylmethyl)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B4700082.png)
![2-[(4-tert-butylphenyl)thio]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B4700091.png)
![N-(4-iodophenyl)-3-{4-[(isopropylamino)sulfonyl]phenyl}propanamide](/img/structure/B4700097.png)


![4-(4-ethylphenoxy)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B4700111.png)
![methyl 2-(1,3-dimethyl-1H-pyrazol-4-yl)-8,10-dimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine-4-carboxylate](/img/structure/B4700137.png)
![N-{4-[(ethylamino)carbonyl]phenyl}-3-methylbenzamide](/img/structure/B4700143.png)
![2-(2-methoxyphenoxy)-N-[4-(1-piperidinyl)benzyl]acetamide](/img/structure/B4700144.png)
